molecular formula C18H16FNO3S B5784198 4-(4-morpholinylcarbonothioyl)phenyl 2-fluorobenzoate

4-(4-morpholinylcarbonothioyl)phenyl 2-fluorobenzoate

カタログ番号 B5784198
分子量: 345.4 g/mol
InChIキー: VSPAZXHEQPYYBR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-morpholinylcarbonothioyl)phenyl 2-fluorobenzoate, also known as ESI-09, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. It is a potent and selective inhibitor of the epithelial sodium channel (ENaC) and has shown promise in treating various diseases such as cystic fibrosis, hypertension, and pulmonary edema.

作用機序

4-(4-morpholinylcarbonothioyl)phenyl 2-fluorobenzoate is a selective inhibitor of ENaC, which is a protein that regulates the movement of sodium ions across cell membranes. ENaC is found in various tissues throughout the body, including the lungs, kidneys, and colon. Inhibition of ENaC reduces the movement of sodium ions, which can have various physiological effects depending on the tissue.
Biochemical and Physiological Effects:
4-(4-morpholinylcarbonothioyl)phenyl 2-fluorobenzoate has been shown to have various biochemical and physiological effects depending on the tissue. In the lungs, inhibition of ENaC by 4-(4-morpholinylcarbonothioyl)phenyl 2-fluorobenzoate can reduce the accumulation of mucus and fluid, improving lung function. In the kidneys, inhibition of ENaC can reduce sodium reabsorption, leading to increased urine output and reduced blood pressure. In the colon, inhibition of ENaC can reduce sodium absorption, leading to increased water retention and softer stools.

実験室実験の利点と制限

4-(4-morpholinylcarbonothioyl)phenyl 2-fluorobenzoate has several advantages as a research tool. It is a potent and selective inhibitor of ENaC, making it a useful tool for studying the physiological effects of ENaC inhibition. It is also relatively easy to synthesize, making it accessible to researchers. However, there are also some limitations to using 4-(4-morpholinylcarbonothioyl)phenyl 2-fluorobenzoate in lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent inhibition over long periods of time. Additionally, its effects can be tissue-specific, which can make it difficult to generalize its effects across different tissues.

将来の方向性

There are several future directions for research on 4-(4-morpholinylcarbonothioyl)phenyl 2-fluorobenzoate. One area of interest is its potential in treating hypertension and pulmonary edema. Further studies are needed to determine its efficacy in these conditions and to identify any potential side effects. Another area of interest is its potential in treating other diseases that are characterized by overactive ENaC, such as Liddle syndrome and pseudohypoaldosteronism. Finally, there is a need for further research on the mechanism of action of 4-(4-morpholinylcarbonothioyl)phenyl 2-fluorobenzoate, particularly in tissues outside of the lungs.

合成法

The synthesis of 4-(4-morpholinylcarbonothioyl)phenyl 2-fluorobenzoate involves a multi-step process that begins with the reaction of 4-aminophenyl 2-fluorobenzoate with morpholine to form 4-(4-morpholinyl)phenyl 2-fluorobenzoate. This intermediate is then reacted with carbon disulfide to form 4-(4-morpholinylcarbonothioyl)phenyl 2-fluorobenzoate.

科学的研究の応用

4-(4-morpholinylcarbonothioyl)phenyl 2-fluorobenzoate has been extensively studied for its potential therapeutic applications. Its ability to inhibit ENaC makes it a promising candidate for the treatment of cystic fibrosis, a genetic disease that affects the lungs and digestive system. ENaC is overactive in patients with cystic fibrosis, leading to the accumulation of thick, sticky mucus in the lungs. 4-(4-morpholinylcarbonothioyl)phenyl 2-fluorobenzoate has been shown to reduce the activity of ENaC, which could help to thin the mucus and improve lung function.
In addition to cystic fibrosis, 4-(4-morpholinylcarbonothioyl)phenyl 2-fluorobenzoate has also been studied for its potential in treating hypertension and pulmonary edema. Hypertension is a condition characterized by high blood pressure, and ENaC has been implicated in its development. 4-(4-morpholinylcarbonothioyl)phenyl 2-fluorobenzoate has been shown to reduce blood pressure in animal models, suggesting that it could be a potential treatment for hypertension. Pulmonary edema, a condition in which fluid accumulates in the lungs, can also be caused by overactive ENaC. 4-(4-morpholinylcarbonothioyl)phenyl 2-fluorobenzoate has been shown to reduce the accumulation of fluid in the lungs, making it a potential treatment for pulmonary edema.

特性

IUPAC Name

[4-(morpholine-4-carbothioyl)phenyl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3S/c19-16-4-2-1-3-15(16)18(21)23-14-7-5-13(6-8-14)17(24)20-9-11-22-12-10-20/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPAZXHEQPYYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201059
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(Morpholin-4-ylcarbonothioyl)phenyl 2-fluorobenzoate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。